2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c1-14-4-5-15-10-17(24)7-8-19(15)26(14)23(27)13-18-12-21(30-25-18)16-6-9-20(28-2)22(11-16)29-3/h6-12,14H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRNRQRNRGPJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone represents a novel hybrid structure that combines isoxazole and tetrahydroquinoline moieties. This article delves into its biological activities, focusing on its potential therapeutic applications and mechanisms of action.
Structure and Properties
The compound features a complex structure characterized by the following components:
- Isoxazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
- Tetrahydroquinoline Moiety : Associated with neuroprotective properties and the inhibition of cholinesterases.
1. Cholinesterase Inhibition
Research indicates that compounds similar to the target compound exhibit significant inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- IC50 Values : The hybrid compounds demonstrated varying degrees of potency, with some exhibiting IC50 values as low as 4.24 µM for AChE inhibition, indicating strong potential for treating Alzheimer's disease through cholinergic modulation .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5n | 4.24 | 22.08 | 5.19 |
| 6aa | 3.97 | 8.80 | 24 |
2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Isoxazole derivatives are known to modulate glutamate receptors which play a critical role in neurodegenerative diseases.
- Mechanism : It is hypothesized that the compound may inhibit excitotoxicity by blocking AMPA receptor-mediated pathways, thus reducing neuronal damage associated with conditions like epilepsy and Alzheimer's disease .
3. Anticancer Activity
Preliminary studies have shown that isoxazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells.
- Case Studies : Various isoxazole-based compounds have shown efficacy against different cancer cell lines, suggesting that our target compound could be further explored for similar applications .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related isoxazole compounds:
- Enzyme Inhibition Assays : Results indicated that certain hybrids possess dual inhibition capabilities against AChE and BChE, making them suitable candidates for further development in treating cognitive disorders .
Kinetic Studies
Kinetic analyses have revealed that the most active compounds exhibit mixed-type inhibition against AChE, while some show competitive inhibition against BChE.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The compound has shown promising anticancer properties. Isoxazole derivatives are often explored for their ability to inhibit specific cancer cell lines. For instance, related isoxazole compounds have been evaluated for their efficacy against various human tumor cells, demonstrating significant growth inhibition rates. The National Cancer Institute (NCI) protocols have been employed to assess the compound's effectiveness across a broad spectrum of cancer cell lines, indicating a potential role as an anticancer agent .
Mechanism of Action : The mechanism underlying the anticancer activity often involves the modulation of mitochondrial permeability transition pores (mtPTP). Compounds that target mtPTP can prevent mitochondrial dysfunction and subsequent cell death, which is critical in cancer therapy . Studies have indicated that structural modifications to isoxazole compounds can enhance their inhibitory effects on mtPTP, thereby improving their therapeutic efficacy.
Neuroprotective Effects
Cognitive Disorders : The compound's structural features suggest potential neuroprotective effects, particularly in models of cognitive impairment. Research has indicated that isoxazole derivatives can influence neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases . This area remains ripe for further exploration, particularly with respect to the compound's ability to cross the blood-brain barrier.
Enzyme Inhibition
Kinase Inhibitors : The compound may act as a selective inhibitor for certain kinases, which are critical in various signaling pathways associated with cancer and other diseases. Isoxazole-based compounds have been reported to interact with protein kinases, affecting their activity and potentially leading to therapeutic benefits in conditions such as cancer and inflammation . The binding interactions within kinase active sites can be elucidated through structure-based drug design approaches.
Structure-Activity Relationship Studies
Optimization of Derivatives : The structure-activity relationship (SAR) studies surrounding this compound are crucial for understanding how modifications can enhance its biological activity. For instance, variations in substituents on the isoxazole ring or the quinoline moiety can lead to significant changes in potency against specific biological targets . Detailed SAR studies provide insights into how chemical modifications influence efficacy and selectivity.
Data Summary and Case Studies
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including cyclization to form the isoxazole ring and coupling with the dihydroquinoline moiety. A typical approach includes:
- Isoxazole formation : Cyclization of precursors containing 3,4-dimethoxyphenyl and carbonyl groups under acidic or basic conditions (e.g., using hydroxylamine) .
- Quinoline functionalization : Introducing the fluoro and methyl groups via halogenation and alkylation, followed by ketone coupling using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Optimization : Control temperature (60–100°C), solvent choice (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields (>70%) and purity .
Q. Which analytical techniques are most effective for structural characterization?
- X-ray crystallography : Use SHELXL for refining high-resolution crystal structures to resolve stereochemistry and confirm the isoxazole-dihydroquinoline linkage .
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; fluoro substituent via ¹⁹F NMR) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~423.16 g/mol) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs .
- Enzyme inhibition : Test activity against kinases or proteases linked to disease pathways (e.g., EGFR, COX-2) via fluorometric assays .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., overlapping NMR peaks) be resolved?
- Employ 2D NMR techniques (COSY, HSQC) to disentangle proton-proton correlations, particularly for the dihydroquinoline and isoxazole regions .
- Combine with computational modeling (DFT calculations) to predict chemical shifts and validate assignments .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Sample degradation : Organic degradation during crystallization (e.g., due to light/heat) requires inert atmospheres and low-temperature storage (-20°C) .
- Twinned crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands to model twin domains .
Q. How can synthetic yield be improved for scale-up without compromising purity?
- Flow chemistry : Implement continuous flow reactors to enhance mixing and thermal control during cyclization steps .
- Catalyst recycling : Immobilize palladium catalysts on silica supports to reduce metal leaching and costs .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with halogenated aryl groups) and compare bioactivity .
- Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to prioritize analogs for synthesis .
Q. How does the compound’s stability under experimental conditions impact data reproducibility?
- Degradation analysis : Monitor stability via HPLC under varying pH/temperature. For example, aqueous solutions (pH 7.4) may hydrolyze the ketone group over 24 hours .
- Storage recommendations : Lyophilize and store at -80°C in amber vials to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
